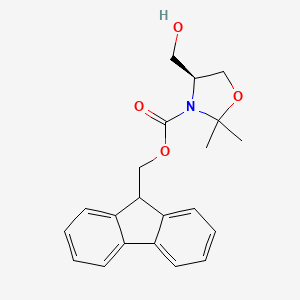

(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

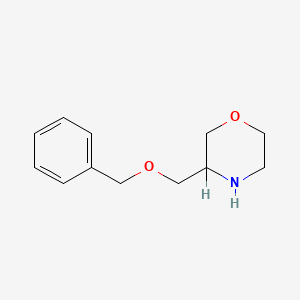

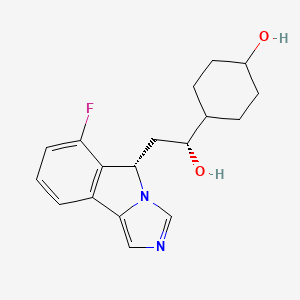

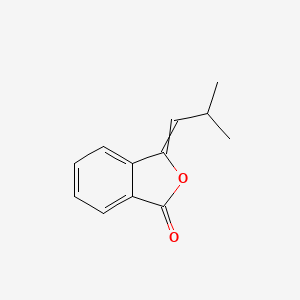

“(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine” is a derivative of oxazolidinone . Oxazolidinones are a class of compounds that have gained recognition in synthetic organic chemistry . They are characterized by a five-membered heterocyclic ring structure containing one nitrogen and one oxygen atom .

Synthesis Analysis

The synthesis of oxazolidinones, including “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine”, has been a subject of interest in recent years . One method involves the reaction of glycidol with isocyanates, catalyzed by tetraarylphosphonium salts . This neutral catalysis facilitates the addition of glycidol to isocyanates, followed by intramolecular cyclization .Molecular Structure Analysis

Oxazolidinones, including “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine”, are characterized by a five-membered heterocyclic ring structure containing one nitrogen and one oxygen atom . The specific structure of this compound would include additional functional groups attached to the ring, such as the fmoc group and the hydroxymethyl group.Chemical Reactions Analysis

Oxazolidinones can undergo various chemical reactions. Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .作用機序

While the specific mechanism of action for “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine” is not provided, oxazolidinones in general are known to inhibit protein synthesis by binding to the bacterial ribosome . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Safety and Hazards

While specific safety data for “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine” was not found, it’s important to note that all chemicals should be handled with appropriate safety measures. For example, a Safety Data Sheet for a similar compound, 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone, advises against using it for food, drug, pesticide or biocidal product use .

将来の方向性

The future of oxazolidinones, including “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine”, looks promising. Their unique mechanism of action and the increasing development of resistance to other antibiotics make them a valuable area of research . Further studies on the synthesis, properties, and applications of these compounds are expected to continue .

特性

CAS番号 |

874817-21-7 |

|---|---|

分子式 |

C21H23NO4 |

分子量 |

353.4 g/mol |

IUPAC名 |

9H-fluoren-9-ylmethyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3/t14-/m0/s1 |

InChIキー |

CIAGXVSCTOUOBO-AWEZNQCLSA-N |

異性体SMILES |

CC1(N([C@H](CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

正規SMILES |

CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)

![Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-](/img/structure/B8269928.png)